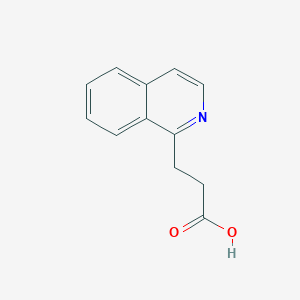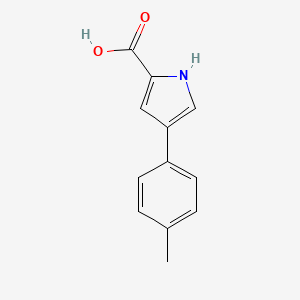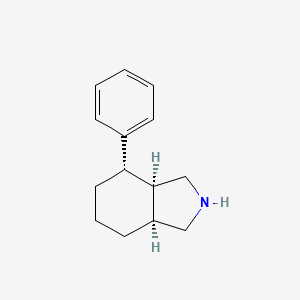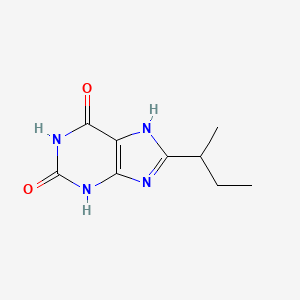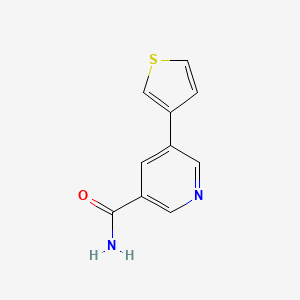
1-(3,4-Dihydroxynaphthalen-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dihydroxynaphthalen-1-yl)ethanone is an organic compound with the molecular formula C12H10O3 It is a derivative of naphthalene, featuring hydroxyl groups at the 3 and 4 positions and an ethanone group at the 1 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydroxynaphthalen-1-yl)ethanone typically involves the hydroxylation of naphthalene derivatives followed by acetylation. One common method is the hydroxylation of 1-naphthol to produce 3,4-dihydroxy-1-naphthol, which is then acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to minimize by-products and environmental impact.
化学反応の分析
Types of Reactions
1-(3,4-Dihydroxynaphthalen-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 1-(3,4-dihydroxynaphthalen-1-yl)ethanol.
Substitution: Formation of halogenated or sulfonated derivatives.
科学的研究の応用
1-(3,4-Dihydroxynaphthalen-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 1-(3,4-Dihydroxynaphthalen-1-yl)ethanone involves its interaction with various molecular targets:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines.
Anticancer Activity: It can induce apoptosis in cancer cells by interacting with specific proteins and pathways.
類似化合物との比較
Similar Compounds
1-(3,4-Dimethoxyphenyl)ethanone: Similar structure but with methoxy groups instead of hydroxyl groups.
1-(3,4-Dihydroxyphenyl)ethanone: Similar structure but with a phenyl ring instead of a naphthalene ring.
Uniqueness
1-(3,4-Dihydroxynaphthalen-1-yl)ethanone is unique due to its naphthalene backbone, which provides distinct electronic and steric properties compared to its phenyl analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
特性
分子式 |
C12H10O3 |
|---|---|
分子量 |
202.21 g/mol |
IUPAC名 |
1-(3,4-dihydroxynaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C12H10O3/c1-7(13)10-6-11(14)12(15)9-5-3-2-4-8(9)10/h2-6,14-15H,1H3 |
InChIキー |
NDMSNGJXHNORRD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=C(C2=CC=CC=C21)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B15069349.png)
![4-Ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B15069352.png)
![(3-Amino-1,5-dioxaspiro[5.5]undec-3-yl)methanol](/img/structure/B15069357.png)

![Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B15069364.png)

